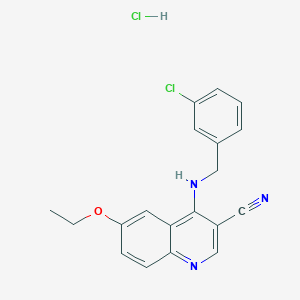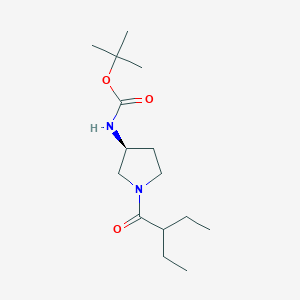
(S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate involves several steps, starting from readily available materials. A notable method involves a one-pot, two-step telescoped sequence employing a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, resulting in the target product with a high purity level of over 97% (Wenjie Li et al., 2012).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been characterized using techniques such as X-ray crystallography and DFT analyses. These studies reveal intricate details about the molecular configuration, including intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and properties (N. Çolak et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its versatility as an intermediate. It has been employed in the synthesis of complex molecules, demonstrating its utility in constructing intricate molecular architectures. The compound's reactivity with common organic electrophiles, such as imines, aldehydes, and ketones, has been exploited in the synthesis of biologically active molecules (Ramsay E. Beveridge et al., 2020).
科学的研究の応用
Synthesis and Process Development
- Li et al. (2012) developed a scalable synthesis of a related compound, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the compound's utility in pharmaceutical manufacturing (Li et al., 2012).
Structural Analysis and Characteristics
- Weber et al. (1995) analyzed the structure of a similar compound, providing insights into its molecular configuration, which is crucial for understanding its interactions and potential applications in medicinal chemistry (Weber et al., 1995).
- Baillargeon et al. (2014) studied the crystal structure of a related compound, highlighting the orientation of its carbamate and amide, which is significant for its chemical properties and potential applications (Baillargeon et al., 2014).
Chemical Synthesis and Modifications
- Funabiki et al. (2008) reported on the synthesis of a related compound, demonstrating its potential for chemical modifications and applications in the synthesis of other compounds (Funabiki et al., 2008).
Role in Drug Intermediates
- Min (2010) described an efficient process for synthesizing important drug intermediates related to the compound, showcasing its relevance in pharmaceutical research and development (Min, 2010).
Antibacterial Agents
- Jain et al. (2003) explored the synthesis and biological activity of analogues of a related compound, indicating its potential as a backbone for developing new antibacterial agents (Jain et al., 2003).
特性
IUPAC Name |
tert-butyl N-[(3S)-1-(2-ethylbutanoyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-6-11(7-2)13(18)17-9-8-12(10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCHPYRQZORKN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)
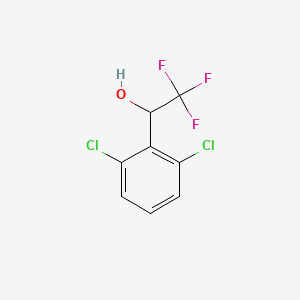


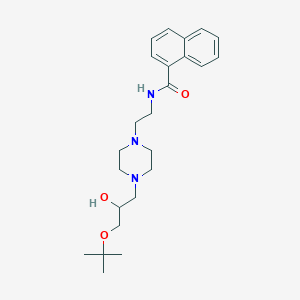

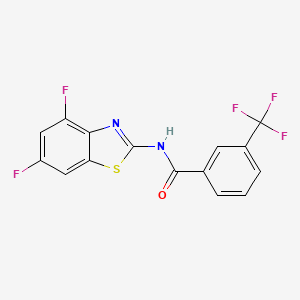
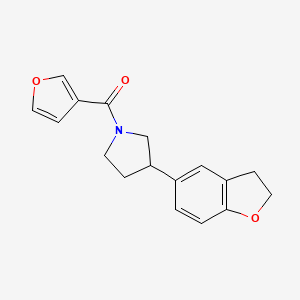
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
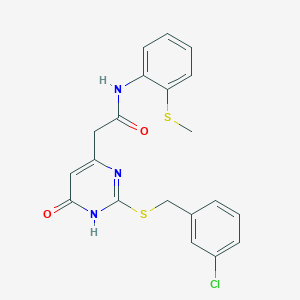
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
